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L-Idose-6-13C

Cat. No.: B1161222
M. Wt: 181.15
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Description

Significance of Stable Isotope Probing (SIP) in Systems Biology and Biochemistry

Stable Isotope Probing (SIP) is a powerful technique for unraveling the intricate functions of microorganisms within complex environments. rsc.org It provides a direct link between metabolic function and microbial identity without the need for laboratory cultivation. rsc.orgeeer.org The core principle of SIP involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a system. eeer.org Microorganisms that actively metabolize this substrate will incorporate the heavy isotope into their cellular components, including DNA, RNA, and phospholipid fatty acids (PLFAs). eeer.org

This incorporation of heavier isotopes leads to an increase in the buoyant density of these biomolecules. researchgate.net Consequently, labeled biomolecules can be separated from their unlabeled (¹²C) counterparts through density-gradient centrifugation. researchgate.net The separated, labeled molecules can then be analyzed using various molecular techniques, such as DNA/RNA sequencing, to identify the active microorganisms. eeer.orgresearchgate.net

The significance of SIP in systems biology and biochemistry is multi-faceted:

Identifying Active Microbes: SIP allows researchers to move beyond simply cataloging which microbes are present in an environment to understanding which are metabolically active and what specific compounds they consume. doe.gov This is crucial as many microorganisms in an ecosystem may be dormant or have very low activity at any given time. doe.gov

Tracing Carbon and Nitrogen Flow: By using labeled substrates, scientists can track the flow of essential elements through microbial communities. eeer.org This helps to elucidate food webs and understand how nutrients are cycled within an ecosystem. doe.gov

Linking Function to Phylogeny: SIP provides a direct link between a specific metabolic process (the consumption of the labeled substrate) and the genetic identity of the organism carrying out that process. rsc.org

Studying Uncultured Microbes: A vast majority of microorganisms cannot be grown in a laboratory setting. SIP is a culture-independent method, making it an invaluable tool for studying the functional roles of these uncultured microbes in their natural habitats. rsc.org

The integration of SIP with other advanced analytical techniques, such as multi-omics, microscopy, and chemical imaging, provides a holistic view of microbiome dynamics and the physiological interactions of isotope-labeled microorganisms. researchgate.net

Historical Context and Evolution of Carbon Tracing Methodologies

The concept of using isotopes to trace the path of elements has a rich history, fundamentally changing our understanding of biological and environmental systems.

The journey of carbon tracing began with the development of radiocarbon dating in the late 1940s by Willard Libby and his team at the University of Chicago. uchicago.edu This revolutionary technique utilized the radioactive isotope carbon-14 (B1195169) (¹⁴C) to determine the age of organic materials. uchicago.edu The principle is based on the fact that living organisms continuously incorporate ¹⁴C from the atmosphere. uchicago.edu Upon death, this incorporation ceases, and the ¹⁴C begins to decay at a known rate. uchicago.edu By measuring the remaining ¹⁴C, scientists could for the first time accurately date artifacts and understand past chronologies. uchicago.edu

In parallel, the study of stable isotopes, particularly ¹³C, began to emerge as a critical tool in understanding metabolic pathways and environmental processes. The need for reliable estimates of carbon dioxide (CO₂) sources and sinks drove the development of new methodologies for tracing carbon flows in the mid-20th century. llnl.gov British engineer Guy Callendar, in the late 1930s and 1940s, was among the first to argue that human activities were increasing atmospheric CO₂, a claim initially met with skepticism. nasa.gov Subsequent research, however, confirmed these trends and highlighted the need to identify and monitor the sources and sinks of greenhouse gases. nasa.gov

This led to the expansion of CO₂ measurement programs and the development of high-precision techniques to measure the isotopic composition of atmospheric gases. llnl.gov The evolution of carbon tracing methodologies can be summarized in the following key stages:

Early Radiocarbon Dating (1940s): Primarily used for dating ancient organic materials. uchicago.edu

Atmospheric Carbon Monitoring (mid-20th Century): Focused on understanding the global carbon cycle and the impact of anthropogenic emissions. nasa.gov

Metabolic Pathway Elucidation (mid- to late-20th Century): The use of ¹³C-labeled compounds became a cornerstone of biochemistry for tracing the fate of molecules in metabolic pathways.

Stable Isotope Probing (SIP) (late 20th Century - Present): The application of stable isotopes to environmental microbiology, allowing for the identification of active microorganisms and their functions in complex ecosystems. rsc.orgdoe.gov

The first-ever carbon offset project in 1988, an avoided deforestation project, marked a significant application of carbon tracing principles to climate change mitigation. carboncloud.com This project aimed to quantify the carbon saved by preventing deforestation, laying the groundwork for future carbon credit systems. carboncloud.com

Unique Contributions of Positionally Labeled Monosaccharides in Elucidating Biological Pathways

Positionally labeled monosaccharides, where a stable isotope like ¹³C is incorporated at a specific carbon atom in the sugar molecule, are invaluable tools for the detailed investigation of metabolic pathways. unimo.it The specific placement of the isotopic label allows researchers to track the fate of individual carbon atoms as the monosaccharide is metabolized, providing a level of detail that is not achievable with uniformly labeled compounds.

Monosaccharides are the fundamental building blocks of carbohydrates and play central roles in energy metabolism, cellular structure, and signaling. creative-biolabs.com They are classified as aldoses or ketoses based on the position of their carbonyl group. creative-biolabs.com The unique three-dimensional structure of each monosaccharide, determined by the arrangement of its hydroxyl groups, dictates its biological activity and how it interacts with enzymes and other molecules. fiveable.me

The use of positionally labeled monosaccharides offers several unique advantages in research:

Mapping Metabolic Fates: By following the ¹³C label from a specific position in a starting sugar, researchers can determine which metabolic products are formed from that particular carbon atom. This allows for the precise mapping of complex and intersecting metabolic pathways.

Quantifying Metabolic Flux: These tracers can be used to measure the rates of different metabolic reactions (metabolic flux). By analyzing the distribution of the ¹³C label in various metabolites over time, scientists can quantify how much of a substrate is being channeled through a particular pathway.

Elucidating Reaction Mechanisms: The specific location of the label can provide insights into the chemical mechanisms of enzymatic reactions.

Distinguishing between Pathways: In cases where multiple pathways can produce the same end-product, positionally labeled substrates can help to distinguish which pathway is active under specific conditions.

For example, studies using ¹³C-labeled glucose have been instrumental in understanding the intricacies of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The specific labeling pattern in the resulting lactate (B86563) or CO₂ molecules reveals the relative activity of these two fundamental pathways.

L-Idose-6-¹³C is a specific example of a positionally labeled monosaccharide. L-Idose is a rare aldohexose, an epimer of L-glucose, and is a component of some glycosaminoglycans, which are important for maintaining tissue structure and function. ontosight.aicymitquimica.com The labeling of L-Idose at the C-6 position allows for precise tracking of this specific carbon atom as the molecule is processed by cellular machinery. This can be particularly useful in studies of glycosylation, the process of attaching carbohydrate molecules to proteins and lipids, which is crucial for cell-to-cell communication and protein function. ontosight.ai

A key method for synthesizing (6-¹³C)aldohexoses, including L-Idose-6-¹³C, involves a cyanohydrin reduction route. nih.gov This method starts with a parent aldose, such as 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, and uses potassium cyanide labeled with ¹³C (K¹³CN) to introduce the labeled carbon. nih.gov This approach is noted for being simpler and providing higher yields than traditional methods like the Kiliani-Fischer synthesis. nih.gov

Research Findings and Data

The following tables provide key data for L-Idose-6-¹³C and its unlabeled counterpart, L-Idose.

Table 1: Chemical and Physical Properties of L-Idose-6-¹³C

PropertyValueSource(s)
Chemical Name L-Idose-6-¹³C pharmaffiliates.com
CAS Number 115973-80-3 clearsynth.com
Molecular Formula ¹³CC₅H₁₂O₆ clearsynth.com
Molecular Weight 181.15 g/mol clearsynth.comcoompo.comscbt.com
Physical Description Powder coompo.com
Purity >98% coompo.com
Storage 2-8°C, protected from air and light coompo.com

Table 2: Chemical and Physical Properties of L-Idose

PropertyValueSource(s)
Chemical Name L-Idose biosynth.comcymitquimica.com
CAS Number 5934-56-5 biosynth.comomicronbio.com
Molecular Formula C₆H₁₂O₆ biosynth.comcymitquimica.com
Molecular Weight 180.16 g/mol biosynth.comcymitquimica.com
Appearance Colorless Clear Liquid (in aqueous solution) cymitquimica.com
Solubility Soluble in water cymitquimica.com

Properties

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Origin of Product

United States

Synthesis and Isotopic Enrichment of L Idose 6 13c

Strategies for Stereospecific Carbon-13 Isotope Incorporation

The introduction of a carbon-13 isotope at a specific position within a molecule like L-idose requires carefully designed synthetic strategies to ensure stereospecificity. Both chemoenzymatic and multistep chemical syntheses are employed to achieve this targeted isotopic labeling.

Chemoenzymatic Synthetic Routes for Idose Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, combined with traditional chemical methods. researchgate.netresearchgate.net This approach can be particularly advantageous for creating complex, stereospecific molecules like idose derivatives. researchgate.net Enzymes can be used for key steps, such as stereoselective reductions or oxidations, to ensure the correct configuration of the sugar backbone. researchgate.netnih.gov For instance, enzymatic methods can be employed to prepare isotopically enriched aldoses and their phosphate (B84403) esters from chemically synthesized precursors. researchgate.net While specific chemoenzymatic routes for L-Idose-6-13C are not extensively detailed in the provided results, the general principles of using enzymes for stereocontrolled transformations are well-established in carbohydrate chemistry. researchgate.netresearchgate.netacs.org

Multistep Chemical Synthesis with Targeted 13C Labeling

Multistep chemical synthesis offers a high degree of control over the introduction of isotopic labels at specific positions. d-nb.info A documented route for preparing L-(6-13C)idose involves a cyanohydrin reduction method starting from 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose. nih.gov The key step for isotope incorporation is the addition of potassium cyanide labeled with carbon-13 (K¹³CN). nih.gov This reaction yields a mixture of D-gluco and L-ido cyanohydrins. nih.gov Subsequent reduction of these cyanohydrins leads to the formation of the corresponding hexodialdo-1,4-furanose derivatives, which can then be deprotected to yield L-(6-¹³C)idose. nih.gov This method provides a simpler and higher-yielding alternative to the traditional Kiliani-Fischer synthesis. nih.gov

Precursor Design and Labeling Schemes for 6-13C Enrichment

The successful synthesis of this compound hinges on the strategic design of precursor molecules and the labeling scheme. The cyanohydrin-based synthesis exemplifies a targeted approach where the ¹³C label is introduced at the desired C-6 position.

The precursor, 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, is an aldehyde that reacts with the ¹³C-labeled cyanide. nih.gov This reaction extends the carbon chain from a pentose (B10789219) to a hexose (B10828440), with the new carbon atom, destined to be C-6 of the idose molecule, being the ¹³C isotope. nih.gov The stereochemical outcome of the cyanohydrin formation dictates the subsequent formation of the L-ido epimer. nih.gov

PrecursorLabeling ReagentIntermediate ProductsFinal Product
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanoseK¹³CNL-ido cyanohydrin (¹³C at C6)L-Idose-6-¹³C

Chromatographic and Spectroscopic Verification of Isotopic Purity and Position

Following synthesis, rigorous analytical methods are essential to confirm the isotopic purity and the precise location of the ¹³C label. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this verification. nih.gov

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of the carbon-13 isotope. It can distinguish between the isotopically labeled compound and its unlabeled counterpart due to the mass difference. The molecular weight of this compound is 181.15 g/mol , reflecting the presence of one ¹³C atom. medchemexpress.com HRMS analysis would show a molecular ion peak corresponding to this specific mass, confirming the enrichment. uq.edu.au Isotope ratio mass spectrometry (IRMS) can also be used to determine the relative abundance of ¹³C to ¹²C, providing a quantitative measure of isotopic enrichment. oiv.int

Nuclear Magnetic Resonance (NMR) for Positional Labeling Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the exact position of the ¹³C label within the molecule. nih.gov Both ¹H NMR and ¹³C NMR are utilized for this purpose. In the ¹³C NMR spectrum of this compound, the signal corresponding to the C-6 carbon would be significantly enhanced due to the high abundance of the ¹³C isotope at this position. researchgate.netnih.gov

Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹³C-¹H coupling) provides definitive proof of the label's position. researchgate.net For this compound, specific coupling patterns would be observed between the C-6 carbon and the H-6 protons in the ¹H NMR spectrum. researchgate.net The analysis of vicinal and geminal ¹³C-¹H coupling constants can also provide valuable conformational information about the molecule in solution. researchgate.net Two-dimensional NMR techniques, such as ¹³C-¹H shift correlation spectroscopy, are also employed to unambiguously assign the signals and confirm the connectivity, thus validating the position of the isotopic label. researchgate.net

Analytical TechniquePurposeKey Findings for this compound
High-Resolution Mass Spectrometry (HRMS)Confirms isotopic enrichment by detecting the mass difference.Detection of a molecular ion peak corresponding to the mass of L-Idose containing one ¹³C atom.
¹³C Nuclear Magnetic Resonance (NMR)Directly detects the position of the ¹³C label.Enhanced signal intensity for the C-6 carbon.
¹H Nuclear Magnetic Resonance (NMR)Observes coupling between protons and the ¹³C label.Specific splitting patterns for H-6 protons due to coupling with ¹³C at the C-6 position.
2D NMR (e.g., ¹³C-¹H Correlation)Confirms connectivity between specific carbons and protons.Correlation peak between the C-6 carbon and H-6 protons, verifying the label's position.

L Idose 6 13c As an Advanced Probe for Carbohydrate Metabolism and Flux Analysis

Theoretical Framework of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a sophisticated technique used to determine the flow of carbon atoms through a cell's metabolic network. cortecnet.com The method involves feeding cells a substrate, such as a sugar, that has been enriched with the stable (non-radioactive) carbon isotope, ¹³C, at a specific atomic position. numberanalytics.com As the cells metabolize this labeled substrate, the ¹³C atom is incorporated into various downstream metabolites. numberanalytics.comnih.gov By measuring the distribution of these ¹³C labels, researchers can deduce the activity of different metabolic pathways. frontiersin.org

The core of 13C-MFA lies in the analysis of isotopomers—molecules that are identical in chemical formula but differ in the isotopic composition of their atoms. nih.gov When a cell culture is supplied with a ¹³C-labeled substrate, the metabolic network produces a variety of metabolites with distinct ¹³C labeling patterns. sci-hub.se The relative abundance of each of these isotopomers for a given metabolite is known as its Mass Isotopomer Distribution (MID). plos.orgdiva-portal.org

Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure these MIDs for key intracellular metabolites. numberanalytics.comnumberanalytics.com The measured labeling patterns are a direct consequence of the metabolic fluxes through the network. frontiersin.org For instance, two different pathways converting a precursor to a product will result in unique and distinguishable isotopomer patterns in that product. researchgate.net Therefore, by analyzing the MIDs of various metabolites, it is possible to infer the relative contributions of intersecting and branching pathways. nih.gov This provides a detailed snapshot of the metabolic state of the cell under specific conditions. sci-hub.se

To translate raw MID data into quantitative flux values, 13C-MFA relies on mathematical models of metabolism. oup.com The first step is the construction of a stoichiometric model, which represents the metabolic network as a set of biochemical reactions with defined relationships between reactants and products. diva-portal.orgfrontiersin.org This model accounts for the atom transitions for each reaction, mapping the fate of every carbon atom from substrate to product. frontiersin.org

With the model in place, computational algorithms are employed to estimate the flux distribution that best explains the experimentally measured MIDs. psu.edu This is typically framed as a non-linear optimization problem. psu.edu The algorithm iteratively simulates the MIDs that would result from a given set of fluxes and compares them to the measured data. nih.gov The objective is to minimize the difference between the simulated and experimental MIDs, thereby finding the flux values that are most consistent with the observed labeling patterns. nih.gov Several computational approaches exist, including Flux Balance Analysis (FBA) and methods based on Elementary Flux Modes (EFM), which use optimization techniques to predict flux distributions within the constraints of the stoichiometric model. numberanalytics.complos.org

Application of L-Idose-6-13C in Elucidating Central Carbon Metabolism Fluxes

As an isomer of glucose, L-Idose can enter central carbon metabolism, and its ¹³C-labeled form serves as a tracer to elucidate the fluxes within these core pathways. cymitquimica.com The specific placement of the label at the C6 position is crucial for distinguishing the fate of the carbon backbone in different metabolic routes.

The glycolytic and pentose (B10789219) phosphate (B84403) pathways (PPP) are two fundamental routes for sugar catabolism that diverge from glucose-6-phosphate. Tracing with this compound allows for the quantification of the relative flux into each pathway.

Glycolysis: In this pathway, the six-carbon sugar is ultimately cleaved into two three-carbon pyruvate (B1213749) molecules. The C6 of the initial sugar becomes the C3 of pyruvate. Thus, if this compound is metabolized exclusively through glycolysis, the resulting pyruvate pool will be labeled at the C3 position. google.com

Oxidative Pentose Phosphate Pathway (oxPPP): This pathway's primary roles include producing NADPH and precursors for nucleotide synthesis. biorxiv.org A key reaction in the oxPPP is the decarboxylation of 6-phosphogluconate, which releases the C1 carbon of the original sugar as CO₂. biorxiv.org When this compound enters the oxPPP, the ¹³C label at the C6 position is retained through this step. The resulting five-carbon sugar, ribulose-5-phosphate, and its downstream products will carry the label, allowing for differentiation from the glycolytic products.

By measuring the isotopomer distributions in metabolites common to both pathways, such as 3-phosphoglycerate (B1209933) (3PG), the relative flux through glycolysis versus the PPP can be accurately determined. researchgate.net

Table 1: Expected Labeling of Key Metabolites from L-Idose-6-¹³C
MetabolitePredominant PathwayExpected ¹³C PositionRationale
PyruvateGlycolysisCarbon-3The C4-C5-C6 portion of the hexose (B10828440) becomes one molecule of pyruvate; C6 becomes C3.
Lactate (B86563)Glycolysis & FermentationCarbon-3Lactate is formed directly from pyruvate, retaining the carbon skeleton.
Ribose-5-PhosphatePentose Phosphate PathwayCarbon-5The C1 carbon is lost as CO₂, and the remaining five carbons are rearranged. C6 becomes C5.

Anaplerosis and cataplerosis are sets of reactions that replenish (fill up) or drain intermediates from a central metabolic cycle, respectively, with the citric acid (TCA) cycle being a prime example. wikipedia.orgresearchgate.net this compound can be used to measure these fluxes. Pyruvate generated from the glycolysis of this compound is labeled at its C3 position. This labeled pyruvate can enter the TCA cycle via two main routes:

Pyruvate Dehydrogenase: This cataplerotic reaction converts pyruvate to acetyl-CoA, releasing the C1 of pyruvate as CO₂. The acetyl-CoA, labeled at its methyl carbon (from C3 of pyruvate), then enters the TCA cycle.

Pyruvate Carboxylase: This is a major anaplerotic reaction that converts pyruvate to oxaloacetate, a four-carbon TCA cycle intermediate. nih.gov This reaction fixes a CO₂ molecule, and the C3 of pyruvate becomes the C3 of oxaloacetate.

By analyzing the MIDs of TCA cycle intermediates like citrate (B86180), malate, and glutamate (B1630785) (which is derived from α-ketoglutarate), the contribution of L-idose to both the oxidative flux (via acetyl-CoA) and the replenishing flux (via anaplerosis) can be quantified. nih.govnih.gov

Table 2: Tracing Anaplerotic and Cataplerotic Reactions with L-Idose-6-¹³C
Reaction TypeEnzyme/ReactionEffect on TCA CycleHow L-Idose-6-¹³C Traces It
AnaplerosisPyruvate CarboxylaseReplenishes OxaloacetateTracks the entry of the labeled 3-carbon pyruvate backbone into the 4-carbon TCA intermediate pool.
CataplerosisPyruvate DehydrogenaseFeeds Acetyl-CoA into the cycleTracks the entry of the labeled 2-carbon acetyl group into the cycle for oxidation.
CataplerosisCitrate export for fatty acid synthesisDrains CitrateThe labeling pattern in exported citrate and subsequently in fatty acids reveals the contribution from L-Idose.

Cells possess enzymatic machinery to interconvert different monosaccharides to meet specific metabolic demands. ucr.edu For example, epimerases and isomerases can convert one sugar into another, such as the conversion between glucose and galactose or glucose and fructose. L-Idose, being an epimer of glucose and gulose, can participate in these interconversion networks. libretexts.org

By introducing this compound into a system and monitoring the appearance of the ¹³C label in other monosaccharide pools, the rates of these transformations can be measured. nih.govludger.com For instance, if L-Idose is converted to D-glucose, the ¹³C label at the C6 position will be conserved. Measuring the rate of accumulation of [6-¹³C]glucose following administration of this compound provides a direct measure of the net flux of this interconversion pathway. This approach is invaluable for understanding the flexibility of carbohydrate metabolism and how cells adapt their sugar utilization based on substrate availability.

This compound for Studying Specific Biochemical Reactions

The unique structural properties of L-idose, particularly its higher proportion of the reactive acyclic aldehyde form compared to more common sugars like glucose, make its isotopically labeled form, this compound, a valuable tool for investigating specific enzyme-catalyzed reactions. researchgate.net The strategic placement of the 13C label at the C-6 position allows for precise tracking of the carbon skeleton through various metabolic transformations.

Epimerization and Isomerization Enzyme Mechanisms

The study of epimerases and isomerases, enzymes that catalyze the interconversion of stereoisomers and constitutional isomers respectively, is greatly facilitated by the use of isotopically labeled sugars. d-nb.infolibretexts.org this compound can serve as a powerful probe to elucidate the mechanisms of these enzymes.

Epimerization: Epimerization reactions involve the change in configuration at a single asymmetric carbon atom. For instance, mannuronan C-5 epimerases convert β-D-mannuronic acid (M) residues to α-L-guluronic acid (G) residues in alginate. biorxiv.org The proposed mechanism involves the abstraction of a proton from C-5, followed by its re-addition to the opposite face of the sugar ring. biorxiv.org While direct studies using this compound for this specific enzyme are not detailed, the principles of using labeled substrates apply. By tracking the fate of the 13C label, researchers can confirm the intramolecular nature of the reaction and identify the specific carbon atoms involved in the catalytic process.

Isomerization: Aldose-ketose isomerization is a fundamental reaction in carbohydrate metabolism, often proceeding through an enediol intermediate. libretexts.orgchemrxiv.org Enzymes like glucose isomerase (also known as xylose isomerase) catalyze the conversion of an aldose (like glucose) to a ketose (like fructose). researchgate.net L-Idose, as an aldose, can be a substrate for such enzymes. Using this compound, the movement of the carbon backbone can be followed. For example, in the isomerization to a ketose, the 13C label would remain at the C-6 position, allowing for the quantification of the conversion rate and the study of the enzyme's kinetic properties.

Research has shown that the mechanism of isomerization can vary. While many isomerases use a proton transfer mechanism involving a cis-enediol(ate) intermediate, other mechanisms, such as a metal-mediated 1,2-hydride shift, have been proposed for enzymes like D-xylose isomerase. chemrxiv.orgresearchgate.net The use of 13C-labeled substrates, often in combination with kinetic isotope effect studies, is crucial for distinguishing between these potential mechanisms. chemrxiv.org

Reductase and Dehydrogenase Activity Characterization

Aldose reductases and dehydrogenases are key enzymes in the polyol pathway and other metabolic routes, catalyzing the reduction of aldoses to alditols (sugar alcohols) and the reverse oxidation reaction, respectively.

Aldose Reductase: Aldose reductase has been shown to efficiently act on L-idose. nih.gov In fact, L-idose is considered an attractive alternative to D-glucose for in vitro studies of this enzyme due to a significantly lower Michaelis constant (KM), indicating a higher affinity of the enzyme for L-idose. nih.gov This higher affinity is attributed to the greater prevalence of the open-chain aldehyde form in L-idose compared to D-glucose. researchgate.netnih.gov The catalytic efficiency (kcat) for L-idose is comparable to that of D-glucose. nih.gov Using this compound as a substrate for aldose reductase would result in the formation of L-sorbitol-6-13C. This labeled product can be readily detected and quantified using techniques like mass spectrometry or NMR, providing a direct measure of enzyme activity.

Xylitol (B92547) Dehydrogenase: Dehydrogenases catalyze the oxidation of sugar alcohols. For example, xylitol dehydrogenase catalyzes the conversion of xylitol to xylulose. frontiersin.org While L-idose itself is not the direct substrate, its reduction product, L-sorbitol, can be. Studies on xylitol dehydrogenase from Aspergillus flavus have shown its preference for xylitol and sorbitol. frontiersin.org By first reducing this compound to L-sorbitol-6-13C, the subsequent dehydrogenase-catalyzed oxidation can be monitored by tracking the labeled carbon. This allows for detailed characterization of the enzyme's substrate specificity and kinetic parameters. frontiersin.orgresearchgate.net

Enzyme ClassSubstrate/Product Pair ExampleRole of this compoundResearch Finding
Aldose Reductase L-Idose -> L-SorbitolDirect substrate to measure reductase activity.L-idose shows a lower KM than D-glucose, making it a high-affinity substrate. nih.gov
Xylitol Dehydrogenase Xylitol -> L-XyluloseThe reduction product of L-Idose (L-Sorbitol) can be used as a substrate.Characterizes substrate specificity and kinetics of the dehydrogenase. frontiersin.org

Glycoconjugate Biosynthesis Pathway Elucidation

Glycoconjugates, such as glycoproteins and glycolipids, are vital for numerous biological processes. Their biosynthesis involves complex pathways of sugar activation and transfer. L-Idose and its derivatives are found in some natural glycoconjugates, such as the O-antigen of certain bacteria. diva-portal.org The use of this compound can be instrumental in tracing the incorporation of this rare sugar into larger biomolecules.

By introducing this compound into a biological system, researchers can follow its metabolic fate. This includes its potential activation to a nucleotide sugar (e.g., GDP-L-idose) and its subsequent transfer by glycosyltransferases onto a growing polysaccharide chain or protein. The presence and position of the 13C label in the final glycoconjugate product, which can be determined by mass spectrometry or NMR, provides definitive evidence of the biosynthetic pathway. acs.orgnih.gov This approach allows for the validation of proposed pathways and the identification of the enzymes involved. nih.gov For example, this method has been used to track the fate of various carbon substrates in the synthesis of products like isobutanol and to quantify the contribution of engineered pathways. nih.gov

Advanced Computational Approaches for this compound Tracer Data

The data generated from this compound tracing experiments, particularly the distribution of mass isotopologues, requires sophisticated computational methods for interpretation. These approaches allow for the quantification of metabolic fluxes throughout a network.

Fluxosome and Isotopologue Analysis

Isotopologue analysis is the cornerstone of 13C metabolic flux analysis (13C-MFA). When a 13C-labeled substrate like this compound is metabolized, the label is distributed among various downstream metabolites. This results in a population of molecules of the same metabolite with different numbers of 13C atoms, known as isotopologues. nih.gov The relative abundance of each isotopologue is its mass isotopomer distribution (MID). nih.gov

Mass spectrometry is a primary technique for measuring MIDs. frontiersin.org The measured MIDs of key metabolites are then used in computational models to estimate intracellular metabolic fluxes. nih.gov The core principle is that the pattern of isotopologue distribution is a direct consequence of the network's fluxes. By computationally simulating the isotopologue distribution for a given flux map and comparing it to the experimentally measured data, the best-fit flux values can be determined.

Software tools like MassHunter VistaFlux are designed for the extraction and visualization of isotopologue data from mass spectrometry, supporting isotopes like 13C. lcms.cz Such tools help in mapping the flux results onto biochemical pathways for easier interpretation. lcms.cz

TermDefinitionRelevance to this compound
Isotopologue Molecules that differ only in their isotopic composition.Metabolism of this compound generates various 13C-labeled metabolites. nih.gov
Mass Isotopomer Distribution (MID) The fractional abundance of each isotopologue of a metabolite.Measured experimentally (e.g., by GC-MS) to provide the data for flux calculations. nih.gov
13C-Metabolic Flux Analysis (13C-MFA) A computational method to quantify intracellular fluxes based on isotopologue data.The ultimate goal of using this compound as a tracer for quantitative analysis. nih.gov

Spectroscopic and Analytical Methodologies Employing L Idose 6 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Idose-6-13C Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying this compound, providing detailed information about its structure and behavior in solution. unimo.itauremn.org.br The presence of the ¹³C isotope at a specific position is fundamental to these applications. researchgate.net

One-Dimensional (1D) and Two-Dimensional (2D) ¹³C-NMR Applications

One-dimensional (1D) ¹³C-NMR spectroscopy of this compound provides foundational information on the chemical environment of the labeled carbon. udel.edu The chemical shift of the ¹³C-6 signal offers insights into the electronic structure and local conformation. udel.edu In aqueous solutions, monosaccharides like L-idose exist as an equilibrium mixture of different tautomers (cyclic and acyclic forms). unimo.itresearchgate.net 1D ¹³C-NMR has been instrumental in detecting and quantifying these various forms, including the minor aldehyde and hydrate (B1144303) forms, for a range of D-aldohexoses. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between the ¹³C-6 nucleus and protons in the molecule. scribd.com For instance, an HMBC experiment would reveal correlations between ¹³C-6 and protons that are two or three bonds away, helping to confirm structural assignments and providing data on the conformation around the C5-C6 bond. acs.org The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) 2D NMR experiment can be used to determine carbon-carbon connectivities directly, though its low sensitivity often requires ¹³C enrichment. huji.ac.il Spectrally edited 2D ¹³C-¹³C NMR methods have also been developed to simplify complex spectra by selecting specific types of carbon signals, which can be particularly useful for enriched compounds. nih.gov

Table 1: Representative ¹³C Chemical Shift Data for Aldohexoses in Aqueous Solution

AldohexoseTautomeric FormC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
D-Glucoseα-pyranose92.772.173.570.372.161.2
D-Glucoseβ-pyranose96.574.876.670.376.661.2
D-Idoseα-pyranose95.169.870.567.272.061.9
D-Idoseβ-pyranose95.772.570.669.575.661.9

Note: Data is illustrative and based on general values for D-isomers. Chemical shifts can vary with experimental conditions. The specific labeling in L-Idose-6-¹³C would make the C-6 signal the focus of ¹³C-NMR studies.

Quantification of Positional Isotopic Enrichment and Isotopomer Abundances

The isotopic enrichment of this compound at the C-6 position can be precisely quantified using ¹³C-NMR. researchgate.net The intensity of the ¹³C-6 signal relative to the signals of natural abundance ¹³C atoms at other positions in the molecule, or to an internal standard, allows for the determination of the degree of labeling. This quantification is crucial for metabolic flux analysis, where the incorporation of the labeled carbon into various metabolites is tracked. researchgate.net

Mass spectrometry is also a primary tool for determining the abundance of isotopomers (molecules that differ only in their isotopic composition). researchgate.netnih.gov By analyzing the mass distribution of molecular fragments, the percentage of molecules containing the ¹³C label can be accurately measured. researchgate.net This information is vital for interpreting data from tracer studies. researchgate.net

Elucidation of Conformational Dynamics and Vicinal/Geminal Coupling Constants

NMR spectroscopy is a powerful method for studying the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br For this compound, the coupling constants between the ¹³C-6 nucleus and neighboring protons (¹H) are particularly informative. researchgate.net

Vicinal Coupling Constants (³J): The three-bond coupling constant between ¹³C-6 and H-5 (³J(C6,H5)) is dependent on the dihedral angle between these nuclei, as described by the Karplus relationship. miamioh.edu By measuring this coupling constant, researchers can deduce the preferred conformation around the C5-C6 bond. researchgate.net Studies on related ¹³C-labeled carbohydrates have shown that vicinal ¹³C-¹H couplings exhibit a clear orientational dependence, with dihedral angles of 140–180° resulting in larger coupling constants (4.5–5.5 Hz) compared to angles of 60–100° (0–3 Hz). researchgate.net

Geminal Coupling Constants (²J): The two-bond coupling constant between ¹³C-6 and the protons on C-5 (²J(C6,H5)) also provides structural information. researchgate.netrsc.org The magnitude of geminal coupling is influenced by the orientation of adjacent substituents. researchgate.net For instance, the presence of an oxygen atom in the plane of the coupling pathway can reduce the observed coupling value. researchgate.net

These coupling constants, obtained from high-resolution 1D or 2D NMR spectra, allow for the construction of conformational models of this compound in solution. researchgate.net

Mass Spectrometry (MS) in this compound Tracer Studies

Mass spectrometry is an essential analytical technique in studies utilizing this compound as a tracer to investigate metabolic pathways. nih.gov The mass difference introduced by the ¹³C isotope allows for the tracking of the labeled carbon atom as it is incorporated into various metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile metabolites. nih.gov In the context of this compound tracer studies, metabolites are first extracted from biological samples and then chemically derivatized to increase their volatility and thermal stability for GC analysis. nih.gov

The separated, derivatized metabolites are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. nih.gov By comparing the mass spectra of metabolites from a system fed with this compound to a control, researchers can identify which metabolites have incorporated the ¹³C label. mdpi.com The analysis of mass isotopomer distributions (MIDs) provides quantitative data on the extent of labeling in key metabolites, offering insights into the activity of specific metabolic pathways. mdpi.com For example, GC-MS can be used to analyze the labeling in saccharides, which provides data to better define fluxes around hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugars

Derivatization ReagentTarget Functional GroupsCommon Application
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxyl, AmineGeneral silylation for sugars and amino acids
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl, Carboxyl, AmineHighly effective silylation agent
Methoxyamine hydrochloride (MEOX)Carbonyl (keto, aldehyde)Protects carbonyl groups and prevents ring-tautomer interconversion

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile metabolites that are not easily amenable to GC-MS. nih.govlcms.cz This makes it an ideal technique for tracking the fate of this compound in central carbon metabolism, which involves many polar intermediates like sugar phosphates and organic acids. nih.gov

Different LC methods can be employed for separating polar metabolites. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is effective for highly polar compounds, while reversed-phase liquid chromatography (RPLC), often with ion-pairing reagents, can also be used. nih.govmdpi.com The separated metabolites are then detected by the mass spectrometer. High-resolution mass spectrometry (HRMS) is often employed in these studies as it can differentiate between ions with very similar masses, which is crucial for accurately determining isotopic enrichment. nih.gov LC-MS-based tracer analysis allows for the detailed mapping of carbon transitions within metabolic networks and can reveal unexpected metabolic activities, such as the recycling of endogenous CO2. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment-Level Isotope Detection

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the specific location of isotopic labels within a molecule. In the context of this compound, MS/MS analysis allows researchers to track the 13C atom as the sugar is metabolized. The process involves the ionization of the sugar molecule (often after derivatization to improve volatility and ionization efficiency) and the selection of the resulting molecular ion. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to identify which fragments retain the 13C label. For this compound, fragments containing the sixth carbon atom will exhibit a mass shift of +1 Dalton compared to the corresponding fragments from the unlabeled L-Idose. This provides unambiguous evidence of the label's position and can elucidate the metabolic pathways involved by showing how the carbon skeleton is rearranged or cleaved. While specific fragmentation data for this compound is not widely published, the fragmentation patterns can be predicted based on studies of similar 13C-labeled hexoses. researchgate.netresearchgate.net

Table 1: Hypothetical MS/MS Fragmentation of Derivatized this compound This table illustrates the expected primary fragment ions for a trimethylsilyl (B98337) (TMS) derivatized L-Idose, comparing unlabeled and 6-13C labeled versions. The mass shift in fragments containing the C4-C5-C6 portion of the molecule confirms the label's location.

Fragment Ion (putative)DescriptionExpected m/z (Unlabeled)Expected m/z (this compound)Label Retained
[M-CH3]+Loss of a methyl group from a TMS ether525526Yes
m/z 361Cleavage between C3-C4361361No
m/z 217Cleavage between C4-C5217218Yes
m/z 204Cleavage between C2-C3204204No
m/z 147TMS-O-CH=CH-OTMS+147147No
m/z 103CH2OTMS+103104Yes

Note: Data is illustrative and based on common fragmentation patterns of silylated monosaccharides. Actual m/z values may vary based on ionization method and specific instrumentation.

Stable Isotope Ratio Mass Spectrometry (IRMS) for Bulk Enrichment Measurement

Table 2: Precision of Isotope Ratio Measurements for Sugars This table shows typical precision values for δ13C determination in sugars using different IRMS methods, as reported in interlaboratory studies. europa.eu

Analytical MethodAnalyteRepeatability (RSDr %)Reproducibility (RSDR %)
LC-IRMSFructose0.3 - 0.50.8 - 1.8
LC-IRMSGlucose0.3 - 0.50.8 - 1.8
LC-IRMSDisaccharides0.3 - 1.01.0 - 1.5
GC/C/IRMSDerivatized SugarsN/Aup to 1.5‰ deviation

Source: Data compiled from interlaboratory comparison studies. europa.euresearchgate.net

Chromatographic Separations for this compound and its Metabolites

Chromatography is indispensable for isolating this compound and its various metabolic products from complex biological matrices before mass spectrometric analysis. The choice of chromatographic technique depends on the physicochemical properties of the analytes.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a high-resolution separation technique suitable for volatile compounds. nih.gov Since sugars are non-volatile, they must first be chemically modified through a process called derivatization. sci-hub.sespringernature.com Common derivatization methods for sugars include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. sci-hub.sespringernature.com GC-MS can then separate the derivatized L-Idose and its metabolites based on their boiling points and interactions with the stationary phase of the GC column, providing both separation and structural information from the subsequent mass analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is well-suited for separating non-volatile and thermally unstable compounds like underivatized sugars and their phosphorylated or conjugated metabolites. mdpi.cominnovareacademics.in Various HPLC modes can be employed. Reverse-phase (RP) HPLC can be used for separation after derivatization or for more hydrophobic metabolites. unipi.itresearchgate.net For separating highly polar, underivatized sugars, techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often more effective. Research has demonstrated the successful separation of L-idose derivatives using column chromatography, highlighting the feasibility of these methods. researchgate.net Coupling HPLC with IRMS (LC-IRMS) or MS/MS (LC-MS/MS) allows for the direct isotopic analysis of the separated compounds. gcms.cznih.gov

Table 3: Comparison of Chromatographic Methods for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility/boiling point.Separation based on polarity, charge, or size in a liquid mobile phase.
Derivatization Mandatory for sugars.Often not required, but can be used to improve detection.
Analytes L-Idose and metabolites convertible to volatile derivatives.L-Idose and a wide range of polar metabolites (e.g., sugar phosphates).
Typical Detectors Mass Spectrometry (MS), Flame Ionization Detector (FID).Mass Spectrometry (MS), UV, Refractive Index (RI), Electrochemical Detector (ECD).
Resolution Generally very high.High, dependent on column and mobile phase selection.
Key Advantage Excellent separation efficiency and established libraries for MS identification.Versatility for analyzing polar, non-volatile, and thermally labile compounds.

Research Applications of L Idose 6 13c in Diverse Biological Systems

Microbial Metabolism and Fermentation Pathway Characterization

Stable isotope tracing with compounds like L-Idose-6-13C is a cornerstone for elucidating in vivo enzyme activities and metabolic pathways in microorganisms. nih.gov By supplying this compound as a carbon source, scientists can follow the ¹³C label as it is incorporated into downstream metabolites. The resulting distribution patterns, or isotopic fingerprints, provide a detailed map of carbon flow, revealing active metabolic routes and quantifying the flux through them. nih.gov This technique is invaluable for moving beyond genomic potential to understand actual metabolic function in a wide range of microbial species. nih.gov

Analysis of Carbon Flow in Bacteria and Fungi

The analysis of carbon flow is fundamental to understanding microbial physiology and engineering microbes for biotechnological applications. ¹³C-Metabolic Flux Analysis (¹³C-MFA) has been extensively used to map the intricate networks of central carbon metabolism in model organisms and is increasingly applied to non-model microbes. nih.gov

In this context, this compound could serve as a unique probe. If a bacterium or fungus can metabolize L-idose, introducing this compound would allow researchers to trace the fate of the C-6 carbon. For example, its entry into glycolysis would result in the label appearing on specific carbons of pyruvate (B1213749), depending on the enzymatic pathways involved. This information helps to:

Validate genomic predictions: Confirming that genes annotated for rare sugar metabolism are functionally active.

Discover novel pathways: Identifying previously unknown routes for L-idose catabolism.

Quantify pathway usage: Determining the relative importance of different metabolic routes, such as the balance between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). mit.edu

The table below illustrates a hypothetical tracing of the ¹³C label from this compound through the initial steps of a glycolytic pathway, assuming it is first converted to a fructose intermediate.

MetaboliteLabeled Carbon Position(s)Pathway Step
L-Idose-6-¹³CC-6Initial Substrate
Fructose-1,6-bisphosphate-¹³CC-6Isomerization & Phosphorylation
Dihydroxyacetone phosphate (DHAP)UnlabeledAldolase Cleavage
Glyceraldehyde-3-phosphate (G3P)C-3Aldolase Cleavage
Pyruvate-¹³CC-3Glycolysis End Product

Substrate Assimilation and Growth Dynamics in Microorganisms

Understanding which microbes in a complex community are actively consuming specific substrates is a major challenge in microbial ecology. Protein-based Stable Isotope Probing (Protein-SIP) is a powerful technique that links microbial identity to metabolic function. nih.gov In a Protein-SIP experiment, a ¹³C-labeled substrate is introduced into a microbial community. Microorganisms that assimilate the substrate will incorporate the ¹³C into their proteins. nih.gov

Using this compound as the tracer could help answer specific ecological questions:

Identifying rare sugar specialists: Pinpointing which community members are capable of utilizing L-idose.

Quantifying assimilation: Measuring the rate at which L-idose carbon is incorporated into the biomass of specific taxa.

Tracing carbon through food webs: Following the ¹³C label as it moves from primary consumers of L-idose to predators or secondary fermenters.

Studies have shown that the isotopic signature of microbial biomass closely reflects that of the growth-supporting carbon substrate, making this a reliable approach. researchgate.net

Adaptation Mechanisms in Challenging Environments (e.g., subzero temperatures)

Microorganisms in extreme environments, such as polar regions, have developed unique strategies to survive. frontiersin.org At subzero temperatures, a key adaptation is the production of cryoprotectants, including exopolysaccharides (EPS), which can prevent freezing damage. researchgate.netmdpi.com These complex sugars create a protective coating around the cell. researchgate.net

This compound could be used to study the biosynthesis of these protective compounds. By providing the labeled sugar to cold-adapted microorganisms, researchers could trace the incorporation of the ¹³C label into EPS and other metabolites. mdpi.com This would provide direct evidence of the metabolic pathways activated in response to cold stress and quantify the carbon flux directed towards cryoprotectant synthesis. nih.gov Such studies are crucial for understanding the limits of life on Earth and have potential biotechnological applications for cold-active enzymes and compounds. frontiersin.org

Plant Carbohydrate Metabolism and Photosynthetic Carbon Partitioning

In plants, carbon fixed during photosynthesis is partitioned between various metabolic pathways and distributed from source tissues (like mature leaves) to sink tissues (like roots, fruits, and developing leaves). The stable isotope ¹³C is a universal tracer used to study this complex interplay of carbon exchange and metabolism. anu.edu.au Using positionally labeled sugars allows for a detailed analysis of metabolic fluxes through the central carbon network. nih.gov

Elucidating Fluxes in Source and Sink Tissues

The distribution of sugars from source to sink tissues is fundamental to plant growth and crop yield. mdpi.com ¹³C-MFA, by feeding labeled substrates like ¹³C-glucose or ¹³C-sucrose, allows researchers to map the flow of carbon within and between these tissues. nih.gov

While less common, feeding this compound to plant tissues could provide insights into:

Metabolism of rare sugars: Investigating if and how plants can metabolize L-idose.

Inter-tissue transport: Tracking the movement of L-idose or its metabolic products from source to sink tissues.

Metabolic fate: Determining how the carbon from L-idose is allocated to storage compounds (like starch), structural components (like cellulose), or respiratory pathways.

The intramolecular ¹³C pattern in sugars is critical, as all downstream metabolites inherit the specific ¹³C abundance from their precursor carbon atoms. anu.edu.aunih.gov For example, analysis has shown a clear ¹³C depletion in the C-6 position of glucose from leaf starch, which has significant implications for the isotopic signature of metabolites derived from it. nih.gov Using this compound provides a known starting label at this C-6 position, allowing for precise tracking.

Interplay of Glycolysis, Pentose Phosphate Pathway, and TCA Cycle in Plants

The central metabolic pathways—glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle—are highly interconnected. ¹³C tracing experiments are essential for dissecting the relative fluxes through these pathways. nih.gov For instance, the pattern of ¹³C labeling in downstream metabolites like organic acids or amino acids can reveal the entry point into the TCA cycle and the activity of anaplerotic reactions that replenish cycle intermediates. mit.eduresearchgate.net

If this compound is metabolized by plant cells, it would serve as a tracer to quantify these fluxes. The label from the C-6 position would be tracked as it moves through the network.

Glycolysis: The ¹³C label would appear in the C-3 position of pyruvate.

TCA Cycle: Following decarboxylation, the label would be incorporated into TCA cycle intermediates like citrate (B86180) and malate.

Pentose Phosphate Pathway: The oxidative PPP removes the C-1 carbon, so a C-6 label would be retained and recycled back into the glycolytic pathway, creating specific labeling patterns in hexose (B10828440) phosphates. nih.gov

This approach provides a quantitative snapshot of cellular metabolism that cannot be obtained from genomic or transcriptomic data alone. nih.gov The table below summarizes the potential applications of this compound in tracing plant metabolic pathways.

PathwayResearch QuestionExpected Outcome from L-Idose-6-¹³C Tracing
Glycolysis What is the rate of sugar breakdown for energy?Quantification of ¹³C-label incorporation into pyruvate and lactate (B86563). researchgate.net
Pentose Phosphate Pathway How much carbon is diverted to produce NADPH and nucleotide precursors?Detection of recycled ¹³C in hexose phosphates and labeled ribose-5-phosphate. nih.gov
TCA Cycle What are the primary carbon sources for respiration and biosynthesis?Measurement of ¹³C enrichment in TCA cycle intermediates and derived amino acids. mit.edu
Source-Sink Transport How is carbon allocated throughout the plant?Detection of ¹³C in various sink tissues (roots, seeds) after application to a source leaf. mdpi.com

In Vitro and Cell Culture Metabolism Studies

The application of isotopically labeled compounds in in vitro and cell culture systems is a cornerstone of modern metabolic research. By supplying cells with a substrate containing a heavy isotope like carbon-13, scientists can trace the journey of the labeled atoms as they are incorporated into various downstream metabolites. This technique, known as metabolic flux analysis (MFA), provides a detailed map of the active metabolic pathways within a cell under specific conditions.

Elucidation of Metabolic Rewiring in Specific Cell Types (e.g., cancer cell lines)

Cancer cells are known to undergo significant metabolic reprogramming to support their rapid proliferation and survival. Were this compound to be used in studies of cancer cell lines, it would theoretically allow researchers to investigate how this rare sugar is metabolized and whether it contributes to key anabolic and catabolic pathways.

Hypothetical Research Findings:

Cell LinePotential Pathway Investigated with this compoundTheoretical Outcome
Pancreatic Ductal Adenocarcinoma (PDAC) Pentose Phosphate Pathway (PPP)Tracing the 13C label from this compound could reveal if it contributes to the synthesis of ribose for nucleotide production, a critical process for proliferating cancer cells.
Glioblastoma Multiforme (GBM) Glycolysis and TCA Cycle EntryBy analyzing the isotopic enrichment in glycolytic and TCA cycle intermediates, researchers could determine if and how L-Idose is catabolized for energy production or biosynthetic precursors.
Breast Cancer (e.g., MCF-7, MDA-MB-231) Hexosamine Biosynthesis Pathway (HBP)Investigating the incorporation of the 13C label into UDP-N-acetylglucosamine could indicate the extent to which L-Idose contributes to protein glycosylation, a process often altered in cancer.

This table is illustrative and based on the potential applications of a 13C-labeled sugar in cancer metabolism research, not on published data for this compound.

Nutrient Utilization and Pathway Prioritization in Cultured Systems

In cell culture, the availability of different nutrients can significantly influence which metabolic pathways are active. Using a labeled substrate like this compound would enable a direct assessment of its uptake and metabolism in comparison to more abundant sugars like glucose. This could shed light on the substrate preferences of different cell types and how they prioritize nutrient utilization.

Hypothetical Research on Nutrient Competition:

A theoretical study could involve culturing cells in media containing both unlabeled glucose and this compound. By measuring the incorporation of the 13C label into downstream metabolites, researchers could quantify the relative contribution of each sugar to cellular metabolism.

ConditionExpected 13C Incorporation from this compoundImplication
High Glucose Medium LowIndicates a strong preference for glucose as the primary carbon source.
Low Glucose/Glucose-Deprived Medium Potentially HigherCells might increase uptake and metabolism of alternative sugars like L-Idose when their preferred nutrient is scarce.
Inhibition of Glucose Transport (e.g., with phloretin) Potentially HigherBlocking glucose uptake could force cells to utilize other available sugars, revealing metabolic flexibility.

This table represents a hypothetical experimental design and expected outcomes, as no such studies using this compound have been found in the current body of scientific literature.

Challenges and Methodological Advancements in L Idose 6 13c Tracer Research

Analytical Challenges in Detecting Low Abundance Labeled Metabolites

A primary challenge in metabolic tracer studies is the detection of labeled metabolites that are present in low intracellular amounts. biorxiv.orgresearchgate.net This issue is compounded by the chemical properties of many metabolites, the vast differences in their concentrations, and the sheer number of molecules within a biological system. oup.com

Key Analytical Hurdles:

Low Intracellular Concentrations: Many key metabolic intermediates, such as sugar phosphates, exist at very low levels within cells, making their detection and accurate quantification difficult. biorxiv.orgresearchgate.netmdpi.com

Isomer Overlap: The presence of multiple isomers with the same mass can complicate the analysis, making it challenging to distinguish between different sugar phosphates. biorxiv.orgresearchgate.netmdpi.com

Sample Material Limitations: Ex vivo and in vivo studies are often limited by the amount of sample material that can be obtained, which can be insufficient for detecting low-abundance labeled compounds. biorxiv.orgresearchgate.netmdpi.com

Extensive Fragmentation in Mass Spectrometry: While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can provide valuable fragmentation patterns for ¹³C-Metabolic Flux Analysis (¹³C-MFA), extensive fragmentation can lead to low sensitivity for certain ions, especially those containing the entire carbon skeleton of the metabolite. biorxiv.org

To address these challenges, researchers often employ multiple analytical techniques, such as combining liquid chromatography (LC) and gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR), to increase metabolite detection and improve the depth of biological understanding. oup.com

Development of Novel Analytical Platforms for L-Idose-6-13C Derived Metabolites

To overcome the challenges of detecting and quantifying L-Idose-6-¹³C derived metabolites, researchers are continuously developing novel analytical platforms. These advancements aim to improve sensitivity, specificity, and the amount of information that can be obtained from a single experiment.

Innovations in Analytical Platforms:

High-Resolution Mass Spectrometry (HR-MS): The advent of HR-MS has significantly improved the ability to accurately quantify the mass isotopologue distribution (MID) of numerous metabolites, even those at low concentrations. plos.org

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): This combination allows for the simultaneous quantification of metabolite concentrations and their mass isotopologue distributions, providing a powerful tool for ¹³C-MFA studies. rsc.org One study successfully used this method to detect seven sugar metabolites in a labeled Brevibacterium flavum sample, with quantities ranging from 6.15 to 3704.21 mg L⁻¹ and ¹³C abundance between 12.77% and 91.93%. rsc.org

Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS): This technique has emerged as a valuable tool for determining labeling data from ¹³C tracer experiments. biorxiv.orgmdpi.com

Multi-dimensional Analytical Approaches: Combining different separation and detection techniques, such as LC-MS, GC-MS, and NMR, provides a more comprehensive view of the metabolome and improves the chances of detecting low-abundance labeled species. oup.comfrontiersin.org For instance, the use of ¹³C-labeled standards and computer simulations helps in identifying unique fragments for metabolic flux analysis. researchgate.net

A novel application of dimer ion adducts in mass spectrometry has been demonstrated to help calculate the mass isotopologue distributions of monomer ions, which can be particularly useful when the monomer ion signal is weak or difficult to extract. plos.org

Integration with Omics Technologies (e.g., Proteomics-SIP, Transcriptomics)

Integrating data from ¹³C tracer studies with other "omics" technologies, such as proteomics and transcriptomics, provides a more holistic understanding of how metabolic pathways are regulated and connected to other cellular processes.

Synergies with Omics:

Proteomics-Stable Isotope Probing (Proteomic-SIP): This technique allows for the direct identification of microorganisms that have assimilated a ¹³C-labeled substrate and the specific proteins they have synthesized. nih.gov By combining proteomic-SIP with metagenomics, researchers can link the consumption of a labeled substrate to the biosynthesis of new proteins in specific organisms within a complex community. nih.gov For example, a study using ¹³C-methanol SIP identified 153 labeled proteins in a soil community, tracing the carbon from methanol (B129727) to the consuming microorganisms. nih.gov

Transcriptomics: Combining ¹³C metabolomics with transcriptomics reveals how changes in gene expression correlate with metabolic fluxes. nih.govnih.gov This integrated approach can identify key genes and regulatory networks that control metabolic pathways. nih.govmdpi.com For instance, a study on Escherichia coli used combined transcriptomics and ¹³C metabolic flow analysis to show that knocking out the pgi and edd genes redirected central carbon metabolism, leading to increased cytidine (B196190) production. nih.gov Another study integrated transcriptome and metabolome data to find that endophyte infection in rice seedlings altered sugar synthesis and depletion pathways under stress, affecting the TCA cycle and changing the composition of osmotic-regulating substances. mdpi.com

This multi-omics approach enables a systems-level understanding of metabolism, connecting genetic information, gene expression, protein synthesis, and metabolic function. frontiersin.orgplos.org

Future Directions in L Idose 6 13c Research

Expansion to Complex In Vivo Model Systems for Mechanistic Insights

The next frontier for L-Idose-6-¹³C research involves its application in complex, whole-organism (in vivo) models to unravel intricate biological mechanisms. L-Idose is a known constituent of essential glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate, which are integral to the extracellular matrix and cell signaling in animals. ontosight.aipharmaffiliates.comresearchgate.net The ability to trace the ¹³C label from L-Idose-6-¹³C as it is incorporated into these macromolecules within a living organism offers a direct method to study GAG metabolism and turnover in health and disease.

Future studies could employ L-Idose-6-¹³C in animal models of diseases where GAG metabolism is dysregulated, such as cancer or metabolic disorders. nih.gov For example, tracing the labeled L-idose moiety into heparan sulfate proteoglycans in a tumor microenvironment could elucidate the dynamics of matrix remodeling during cancer progression. nih.gov Such experiments would provide mechanistic insights that are not achievable through in vitro studies alone.

Table 1: Potential In Vivo Research Applications for L-Idose-6-¹³C

Research AreaModel SystemPotential Mechanistic Insight
Oncology Murine Cancer ModelsDynamics of heparan and dermatan sulfate synthesis and degradation in the tumor microenvironment.
Metabolic Disease Diabetic Rodent ModelsAlterations in glycosaminoglycan metabolism associated with insulin (B600854) resistance and complications.
Developmental Biology Zebrafish or Mouse EmbryosRole and turnover of L-idose-containing structures during tissue formation and organogenesis.
Pharmacology Animal ModelsTracing the metabolic fate of L-idose-based therapeutic agents or their impact on GAG pathways.

High-Resolution Spatiotemporal Flux Analysis in Multicellular Systems

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying intracellular reaction rates. nih.govsci-hub.se The evolution of this technique towards high-resolution spatiotemporal analysis—resolving metabolic fluxes across different cell types within a tissue and over time—presents a powerful application for L-Idose-6-¹³C. copernicus.orgnih.gov Multicellular systems, such as organoids or the diverse cellular landscape of a tumor, exhibit metabolic heterogeneity that is crucial to their function and pathology.

By administering L-Idose-6-¹³C to a multicellular co-culture or tissue slice, researchers can trace the metabolic fate of the carbon-13 label with high analytical precision using techniques like mass spectrometry imaging. This allows for the mapping of metabolic activity in a spatially resolved manner. For instance, one could distinguish the metabolism of L-idose in cancer cells versus adjacent stromal cells, revealing metabolic cross-talk and dependencies. nih.gov This approach moves beyond a simple snapshot to provide a dynamic view of how metabolic pathways involving L-idose operate and are regulated within a complex biological community. nih.gov

Application in Metabolic Engineering and Synthetic Biology

Metabolic engineering and synthetic biology aim to rationally design and construct microbial strains or novel pathways for producing valuable chemicals or conferring new biological functions. mdpi.comnih.gov ¹³C-MFA is an indispensable tool in these fields for diagnosing metabolic bottlenecks and verifying pathway activity. nih.govembopress.org L-Idose-6-¹³C is an ideal tracer for engineering efforts centered on rare sugar metabolism.

For example, if a synthetic pathway were designed in Escherichia coli to produce L-iduronic acid (a derivative of L-idose) for the synthesis of bio-engineered heparin, L-Idose-6-¹³C could be used as a substrate to precisely quantify the flux through this engineered pathway. researchgate.netembopress.org The labeling patterns in downstream metabolites would provide direct evidence of the pathway's efficiency and reveal any competing reactions that divert the carbon skeleton. sci-hub.se In synthetic biology, L-Idose-6-¹³C could be used to debug novel genetic circuits that respond to or metabolize L-idose, ensuring that the biological parts function as intended. weizmann.ac.il

Table 2: Illustrative Flux Comparison in an Engineered Strain Using L-Idose-6-¹³C

Metabolic PathwayWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)Implication from ¹³C-MFA
L-Idose Uptake5 ± 195 ± 5Successful overexpression of a sugar transporter.
Conversion to L-Iduronic Acid070 ± 4Engineered oxidative pathway is highly active.
Diversion to Glycolysis5 ± 115 ± 2Identification of a minor competing pathway.
Product Excretion065 ± 4High yield of the target molecule.

Discovery and Characterization of Novel Metabolic Pathways Involving L-Idose

The metabolic pathways of many rare sugars, including L-idose, are not as well-defined as those for common sugars like glucose. ontosight.ai This presents an opportunity for fundamental discovery. The use of stable isotope tracers like L-Idose-6-¹³C is a powerful strategy for uncovering new biochemical reactions and pathways. asiaresearchnews.com

By feeding L-Idose-6-¹³C to various organisms, from bacteria to mammalian cells, and performing untargeted metabolomics, researchers can search for novel metabolites that have incorporated the ¹³C label. The identification of such compounds provides direct evidence for previously unknown enzymatic transformations of L-idose. For example, studies on other L-sugars have revealed novel non-phosphorylative metabolic routes in bacteria. asiaresearchnews.com A similar approach with L-Idose-6-¹³C could uncover analogous pathways, potentially identifying new enzymes with unique catalytic activities. These findings could then be correlated with genomic data to identify the genes responsible for the observed metabolism, expanding our knowledge of the microbial metabolic world. researchgate.net

Q & A

Q. What are the foundational methods for synthesizing and characterizing L-Idose-6-13C in isotopic labeling studies?

this compound synthesis typically involves enzymatic or chemical methods, such as selective isotopic enrichment via aldolase-mediated reactions or asymmetric catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific 13C labeling, complemented by mass spectrometry (MS) for isotopic purity validation. Ensure at least three experimental replicates to account for variability in isotopic incorporation rates . Data should be cross-validated against unlabeled L-Idose controls to isolate isotopic effects .

Q. How does isotopic labeling at the C6 position of L-Idose impact its stability in aqueous solutions?

Stability studies should compare this compound with unlabeled counterparts under varying pH, temperature, and buffer conditions. Use high-performance liquid chromatography (HPLC) to monitor degradation products and isotopic scrambling. Include uncertainty calculations for degradation rates to address reproducibility concerns . Reference spectral libraries (e.g., HMDB or BMRB) to identify anomalous peaks indicative of isotopic interference .

Q. What experimental designs are optimal for tracing this compound in metabolic pathways?

Employ pulse-chase experiments with labeled this compound in cell cultures or model organisms. Combine liquid chromatography-tandem MS (LC-MS/MS) for quantitative tracking of isotopic incorporation into downstream metabolites. Design negative controls (e.g., unlabeled L-Idose) and account for natural 13C abundance using correction algorithms like IsoCor .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in glycosylation pathways be resolved?

Contradictions often arise from differences in cell types, isotopic dilution, or detection limits. Perform meta-analyses of existing studies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. For example, compare glycan synthesis rates in HEK293 vs. CHO cells under identical labeling conditions, and use Bayesian statistics to quantify uncertainty in pathway flux .

Q. What methodologies address isotopic dilution effects in long-term metabolic flux studies using this compound?

Isotopic dilution can be mitigated by:

  • Dynamic modeling : Use computational tools (e.g., INCA or Isotopo) to simulate steady-state labeling and adjust experimental durations.
  • Compartmental analysis : Track subcellular localization of labeled metabolites via fractionation and MS imaging .
  • Validation : Cross-check flux results with 13C metabolic flux analysis (13C-MFA) in parallel experiments .

Q. How do isotopic perturbations at C6 influence L-Idose’s conformational dynamics in solution?

Apply molecular dynamics (MD) simulations parameterized with NMR-derived 13C chemical shift data. Compare torsional angles and hydrogen-bonding patterns between labeled and unlabeled forms. Use density functional theory (DFT) to calculate isotopic effects on rotational barriers. Experimental validation via cryo-electron microscopy or small-angle X-ray scattering (SAXS) is critical to resolve ambiguities .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Protocol standardization : Publish detailed synthetic workflows with step-by-step NMR/MS validation checkpoints.
  • Interlaboratory studies : Share aliquots of labeled compounds to calibrate instrumentation and validate data.
  • Uncertainty reporting : Include error margins for isotopic enrichment ratios and batch-to-batch variability in publications .

Methodological Considerations

Q. How should researchers design controls for studies involving this compound?

  • Negative controls : Use unlabeled L-Idose to distinguish natural 13C background from experimental signals.
  • Isotopic controls : Include 13C-labeled analogs of structurally similar sugars (e.g., L-Gulose-6-13C) to test specificity.
  • Blinded analysis : Ensure data processors are unaware of sample labels to reduce bias .

Q. What are the best practices for data presentation in isotopic studies?

  • Raw data : Deposit in repositories like MetaboLights or ChEBI with clear metadata on labeling protocols.
  • Processed data : Use heatmaps or flux diagrams to visualize isotopic incorporation trends.
  • Avoid redundancy : Place large datasets (e.g., NMR spectra) in appendices, retaining only critical processed data in the main text .

Q. How can researchers address gaps in mechanistic understanding of this compound’s biochemical interactions?

Propose hybrid studies combining isotopic tracing with structural biology (e.g., X-ray crystallography of labeled enzyme-substrate complexes). Use hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) to define clear endpoints for mechanistic validation .

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